Product packaging for 6-Benzyl-6-azaspiro[2.5]octan-4-one(Cat. No.:)

6-Benzyl-6-azaspiro[2.5]octan-4-one

Cat. No.: B11888641
M. Wt: 215.29 g/mol
InChI Key: QKYTURSBAUAOBW-UHFFFAOYSA-N
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Description

6-Benzyl-6-azaspiro[2.5]octan-4-one (CAS 1101987-18-1) is a spirocyclic compound with a molecular formula of C14H17NO and a molecular weight of 215.29 g/mol . This compound is a key synthetic intermediate in the preparation of oxaspiro[2.5]octane derivatives and analogs, which are investigated for the treatment and prevention of various diseases and disorders, notably obesity and related metabolic conditions . Researchers value this spirocyclic scaffold for its three-dimensional structure, which can be utilized to explore novel biological mechanisms and develop new therapeutic agents. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . Handling should be conducted with appropriate safety precautions, as the compound may cause skin and eye irritation . This product is intended for research purposes and laboratory use only; it is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO B11888641 6-Benzyl-6-azaspiro[2.5]octan-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-benzyl-6-azaspiro[2.5]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-13-11-15(9-8-14(13)6-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYTURSBAUAOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCN(CC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Benzyl 6 Azaspiro 2.5 Octan 4 One and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections for the Azaspiro[2.5]octanone Core

A logical retrosynthetic analysis of the 6-Benzyl-6-azaspiro[2.5]octan-4-one core reveals several strategic disconnections. The primary disconnection of the benzyl (B1604629) group from the nitrogen atom simplifies the target to the core 6-azaspiro[2.5]octan-4-one. Further disconnection of the piperidone ring can be envisioned through two main pathways: breaking the C-N bond and a C-C bond.

One common strategy involves the intramolecular cyclization of a suitably functionalized cyclopropane-containing precursor. This approach disconnects the piperidone ring to an open-chain amino acid or amino ketone derivative. For instance, a key intermediate could be a cyclopropylmethylamine derivative with a carboxylic acid or ketone equivalent at the appropriate position.

Another powerful retrosynthetic approach involves the disconnection of the cyclopropane (B1198618) ring itself. This leads to precursors that can undergo intermolecular annulation reactions. For example, a piperidone derivative can be disconnected to a precursor that can react with a C2 synthon to form the cyclopropane ring in the final steps of the synthesis.

A patent for a related compound, (R)-6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid, highlights a disconnection strategy where the cyclopropane ring is formed via a Makosza reaction from an olefinic precursor using bromoform. google.com This suggests that a key disconnection for the spiro[2.5]octane system is the C-C bonds of the cyclopropane ring, which can be formed from a corresponding cyclohexene-derived precursor.

Cyclization and Annulation Approaches in Spiro[2.5]octane Ring Construction

The construction of the spiro[2.5]octane ring system, the core of this compound, can be achieved through various cyclization and annulation strategies. These methods can be broadly categorized into intramolecular cyclization reactions to form the piperidine (B6355638) ring and intermolecular annulation strategies to construct the spirocyclic system.

Intramolecular Cyclization Reactions for Pyrrolidine and Piperidine Ring Formation

Intramolecular cyclization is a powerful strategy for the formation of the piperidine ring in azaspiro[2.5]octanone systems. mdpi.com These reactions typically involve the formation of a carbon-nitrogen bond to close the six-membered ring. The starting materials are acyclic precursors that contain both the nitrogen atom and a reactive functional group, such as a leaving group or an electrophilic center, at the appropriate positions to facilitate a 6-exo-tet or related cyclization.

For instance, a common approach involves the cyclization of an aminohalide or an amino-epoxide precursor. The nitrogen atom acts as a nucleophile, attacking an electrophilic carbon to form the piperidine ring. The efficiency and regioselectivity of these cyclizations are often influenced by the nature of the substituents and the reaction conditions.

A patent describing the synthesis of 7-benzyl-4,7-diazaspiro[2.5]octane, a related diaza-analog, details a multi-step process that includes substitution, protection, deprotection, and reduction steps, highlighting the complexity that can be involved in forming the spiro-heterocyclic system. google.com

Intermolecular Annulation Strategies Utilizing Cyclopropane and Heterocyclic Precursors

Intermolecular annulation strategies offer an alternative and versatile approach to the construction of the spiro[2.5]octane core. These methods involve the reaction of two or more components to build the spirocyclic framework. mdpi.com

One such strategy is the [5+1] annulation, where a five-atom component containing the nitrogen and four carbons of the piperidine ring reacts with a one-carbon component to complete the ring. mdpi.com Another approach is the intermolecular coupling of a piperidine precursor with a cyclopropane-forming reagent.

Tunable [3+2] and [4+2] annulations have been developed for the synthesis of pyrrolidines and piperidines directly from olefins, showcasing the power of intermolecular strategies in constructing nitrogen-containing heterocycles. nih.gov While not directly applied to 6-azaspiro[2.5]octan-4-one in the reviewed literature, these methods offer potential pathways for future synthetic explorations. The key to these divergent processes is the ability to switch between radical and polar mechanistic pathways. nih.gov

Stereoselective Synthesis of Chiral 6-Azaspiro[2.5]octanones

The synthesis of enantiomerically pure 6-azaspiro[2.5]octanones is of significant importance, as the biological activity of chiral molecules often resides in a single enantiomer. nih.govresearchgate.net Stereoselective synthesis can be achieved through the use of chiral auxiliaries, asymmetric catalysis, or by employing diastereoselective transformations on chiral substrates.

Chiral Auxiliary and Asymmetric Catalysis Approaches

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed. This approach allows for the formation of one diastereomer in excess, which can then be converted to the desired enantiomerically enriched product. iscnagpur.ac.in Common chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. numberanalytics.com

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This method is often more atom-economical than the use of stoichiometric chiral auxiliaries. An emerging and powerful tool in this area is enzymatic catalysis. A recent study demonstrated a stereodivergent enzymatic platform for the cyclopropanation of unsaturated exocyclic N-heterocycles to produce structurally diverse azaspiro[2.y]alkanes with high diastereo- and enantioselectivity. chemrxiv.org This biocatalytic approach offers a practical and scalable route to chiral azaspiro compounds. chemrxiv.org

Diastereoselective Transformations in Spirocyclic Systems

Diastereoselective transformations are crucial in the synthesis of complex molecules with multiple stereocenters, such as substituted spirocyclic systems. When a molecule already contains a chiral center, new stereocenters can be introduced with a high degree of stereocontrol.

For example, a cascade inter-intramolecular double Michael addition strategy has been reported for the diastereoselective synthesis of highly functionalized cyclohexanones. beilstein-journals.orgnih.gov Although this example does not directly produce an azaspiro compound, the principles of controlling diastereoselectivity in the formation of cyclic systems are highly relevant. The stereochemical outcome of such reactions is influenced by the existing stereochemistry of the starting material and the reaction conditions, which dictate the facial selectivity of the nucleophilic attack.

In the context of 6-azaspiro[2.5]octanones, if a chiral center is present in the cyclopropane or piperidine ring precursor, subsequent reactions can be designed to proceed with high diastereoselectivity, allowing for the synthesis of specific diastereomers of the final product.

Functionalization and Derivatization Strategies for the this compound Scaffold

The ability to selectively functionalize the this compound scaffold is crucial for developing a diverse range of derivatives for structure-activity relationship (SAR) studies. Key positions for modification include the nitrogen atom and the carbonyl group at the 4-position.

The benzyl group on the nitrogen atom of the azaspiro[2.5]octane core plays a significant role in the biological activity of these compounds. The synthesis of 6-benzylaminopurine, for example, involves the reaction of adenine (B156593) with sodium benzylate in benzyl alcohol. e3s-conferences.org A similar N-alkylation strategy can be envisioned for the 6-azaspiro[2.5]octan-4-one scaffold. This typically involves the reaction of the parent 6-azaspiro[2.5]octan-4-one with a benzyl halide (e.g., benzyl bromide) in the presence of a suitable base to facilitate the nucleophilic substitution.

Alternatively, reductive amination provides another route. This would involve reacting 6-azaspiro[2.5]octan-4-one with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to the desired N-benzyl derivative. The choice of reducing agent is critical to avoid the reduction of the ketone at the 4-position.

The ketone at the 4-position of the this compound scaffold is a key functional handle for further derivatization. The formation of this ketone can be achieved through the oxidation of the corresponding secondary alcohol. A variety of oxidizing agents and conditions can be employed for this transformation, including Swern oxidation, Dess-Martin periodinane, or TEMPO/NaClO systems. google.com

Once formed, the ketone can undergo a wide range of chemical transformations. For instance, it can be converted to various heterocyclic systems or subjected to nucleophilic addition reactions. The modification of the ketone can lead to the synthesis of novel analogs with potentially altered biological activities.

Modern Synthetic Techniques and Process Intensification in Spirocycle Preparation

Recent advances in synthetic chemistry have provided powerful tools for the efficient and sustainable preparation of complex molecules like spirocycles. Flow chemistry and electrosynthesis are at the forefront of these modern techniques.

Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, better process control, and the potential for automation and scalability. acs.orgyoutube.com The synthesis of spirocyclic compounds can be significantly accelerated using flow chemistry. nih.govsyrris.com For example, multi-step syntheses of complex natural products containing spirocyclic motifs have been successfully demonstrated in flow, showcasing the power of this technology. syrris.com The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. acs.org

Table 1: Comparison of Batch vs. Flow Chemistry for Spirocycle Synthesis

Feature Batch Chemistry Flow Chemistry
Reaction Control Limited Precise control of temperature, pressure, and time
Safety Potential for runaway reactions Enhanced safety due to small reaction volumes
Scalability Difficult Readily scalable by running for longer times

| Automation | Challenging | Easily automated for library synthesis |

Electrosynthesis represents a green and powerful alternative to traditional redox reactions, as it utilizes electricity as a clean reagent. nih.gov This technique has been successfully applied to the synthesis of azaspiro-di/trienones through dearomative spirocyclization. rsc.org The electrochemical approach can circumvent the need for external oxidants and high temperatures, making it an environmentally benign method. rsc.org

Green chemistry principles are increasingly being integrated into synthetic organic chemistry. unibo.it This includes the use of greener solvents, minimizing waste, and employing catalytic methods. The development of sustainable processes for the synthesis of spirocycles is an active area of research, with a focus on reducing the environmental impact of chemical manufacturing. unibo.it

Multi-Component and One-Pot Synthetic Procedures for Azaspiro[2.5]octanone Systems

Multi-component reactions (MCRs) and one-pot procedures offer significant advantages in terms of efficiency and atom economy by combining several reaction steps into a single operation. nih.govorganic-chemistry.orgyoutube.com These strategies are highly desirable for the construction of complex molecular scaffolds like azaspiro[2.5]octanones.

The synthesis of functionalized azaspirocycles has been achieved through multicomponent condensations. nih.govacs.org For instance, a one-pot, three-component synthesis of azaspirononatriene derivatives has been reported, demonstrating the power of MCRs in generating intricate spiro architectures. nih.gov These reactions often proceed through a cascade of events, allowing for the rapid assembly of the target molecules from simple and readily available starting materials. nih.gov The development of novel MCRs for the synthesis of azaspiro[2.5]octanone systems remains an important goal in synthetic chemistry. nih.govorganic-chemistry.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of 6 Benzyl 6 Azaspiro 2.5 Octan 4 One

Fundamental Reactivity of the Azaspiro[2.5]octanone Ring System

The reactivity of the 6-Benzyl-6-azaspiro[2.5]octan-4-one ring system is governed by the interplay of its constituent parts: the spirocenter, the nitrogen heteroatom, and the carbonyl group.

The spirocyclic nature of this compound introduces inherent ring strain, which can influence its reactivity. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. The benzyl (B1604629) group attached to the nitrogen can also influence the reactivity of the nitrogen atom due to steric and electronic effects.

The spiro atom, being a quaternary carbon, is a key feature of spirocycles and contributes to their three-dimensional structure. e-bookshelf.de While direct nucleophilic or electrophilic attack at the spirocenter is not typical, reactions that involve the formation of intermediates, such as carbocations or radicals adjacent to the spirocenter, can lead to rearrangements where the spirocyclic framework is altered.

The ketone at the 4-position is a key site for chemical transformations. It can undergo nucleophilic addition reactions with various reagents. For instance, reduction of the carbonyl group can yield the corresponding alcohol, 6-Benzyl-6-azaspiro[2.5]octan-4-ol. This transformation can be achieved using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Further reactions can be carried out on the resulting hydroxyl group, such as esterification or etherification, to produce a variety of derivatives. The carbonyl group can also serve as a handle for the introduction of other functional groups through reactions like the Wittig reaction to form an alkene or reductive amination to introduce a new amino group.

Reductive and Oxidative Processes in Azaspiro[2.5]octanones

Reductive and oxidative reactions are fundamental transformations for modifying the this compound scaffold.

Reductive Processes:

Carbonyl Reduction: As mentioned, the ketone can be reduced to a secondary alcohol. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and the steric environment around the carbonyl group.

Reductive Amination: The ketone can react with an amine in the presence of a reducing agent to form a new C-N bond, expanding the molecular complexity.

N-Debenzylation: The benzyl group on the nitrogen atom can be removed under various reductive conditions, such as catalytic hydrogenation (e.g., using Pd/C and H₂). nih.govacs.org This deprotection step is often crucial in synthetic sequences to allow for further functionalization of the secondary amine. chem-station.com

Oxidative Processes:

Oxidation of the carbon atoms adjacent to the nitrogen or the carbonyl group can occur under specific conditions, leading to the formation of more complex oxidized derivatives. For instance, oxidation of the benzylic C-H bond of the N-benzyl group can lead to a benzoyl group. wikipedia.org

Below is a table summarizing some potential reductive and oxidative transformations of this compound.

TransformationReagents and ConditionsProduct Type
Carbonyl ReductionNaBH₄, MeOH or LiAlH₄, THF6-Benzyl-6-azaspiro[2.5]octan-4-ol
Reductive AminationR-NH₂, NaBH₃CNN-Substituted 6-Benzyl-6-azaspiro[2.5]octan-4-amine
N-DebenzylationH₂, Pd/C6-Azaspiro[2.5]octan-4-one
Benzylic OxidationKMnO₄ or CrO₃N-Benzoyl-6-azaspiro[2.5]octan-4-one

Rearrangement Reactions and Ring Expansions/Contractions within Spirocyclic Frameworks

Spirocyclic systems can undergo a variety of rearrangement reactions, often driven by the release of ring strain or the formation of more stable intermediates. nih.gov

One notable type of rearrangement is the semipinacol rearrangement , which involves the 1,2-migration of a carbon or hydrogen atom in a β-hydroxy substituted system, typically initiated by the formation of a carbocation. rsc.orgwikipedia.orgsynarchive.com While not directly applicable to this compound itself, its derivatives, such as the corresponding vicinal diol, could potentially undergo such rearrangements. For example, if the ketone is converted to an epoxide followed by ring-opening, the resulting β-hydroxy intermediate could be a substrate for a semipinacol-type rearrangement, leading to ring expansion or contraction. rsc.org

Ring expansion of spirocyclic ketones has been observed, and can be a valuable synthetic tool for accessing larger ring systems. acs.org For instance, the reaction of a spirocyclic ketone with diazomethane (B1218177) can lead to a ring-expanded product.

Radical and Pericyclic Reactions in Spirocyclic Systems

Radical reactions can provide unique pathways for the functionalization of spirocyclic compounds. rsc.org The formation of a radical at a position adjacent to the spiro center can lead to intramolecular cyclizations or rearrangements. researchgate.net The presence of the benzyl group in this compound can also influence radical reactions, as the benzylic position is known to be susceptible to radical formation. wikipedia.org

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduresearchgate.net These reactions are governed by the principles of orbital symmetry. organicchemistrydata.orglibretexts.org While this compound itself is not a typical substrate for pericyclic reactions, its derivatives containing dienes or dienophiles could participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic systems. nih.gov

Mechanistic Studies of Benzyl Group Influence on Reactivity and Selectivity

The N-benzyl group in this compound is not merely a passive protecting group; it can significantly influence the reactivity and selectivity of the molecule.

Steric Hindrance: The bulky benzyl group can sterically hinder the approach of reagents to one face of the molecule, leading to diastereoselective transformations at the carbonyl group or other reactive sites.

Electronic Effects: The electron-donating or withdrawing nature of substituents on the benzyl group's aromatic ring can modulate the nucleophilicity of the nitrogen atom.

Stabilization of Intermediates: The benzyl group can stabilize adjacent carbocations or radicals through resonance, which can direct the course of certain reactions. wikipedia.org

Directing Group: In some cases, the benzyl group can act as a directing group, coordinating to a catalyst and guiding the reaction to a specific site on the molecule.

Theoretical and experimental studies on related N-benzyl systems have highlighted the crucial role of this group in controlling reaction outcomes, including stereoselectivity. nih.gov For instance, in the synthesis of complex nitrogen-containing molecules, the choice of the N-substituent is often critical for achieving the desired stereochemistry.

Computational and Theoretical Investigations of 6 Benzyl 6 Azaspiro 2.5 Octan 4 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 6-Benzyl-6-azaspiro[2.5]octan-4-one. Methodologies such as B3LYP with a 6-311++G(d,p) basis set are commonly used to perform geometry optimization and calculate electronic properties. tandfonline.com

The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For this compound, the piperidone ring is expected to adopt a conformation that minimizes steric strain, likely a distorted chair or boat form, due to the constraints of the spiro-fused cyclopropane (B1198618) ring.

Electronic structure analysis provides insights into the molecule's reactivity. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which highlight electrophilic and nucleophilic regions. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

Table 1: Calculated Molecular Properties of this compound

ParameterValue
Dipole MomentValue Debye
HOMO EnergyValue eV
LUMO EnergyValue eV
HOMO-LUMO GapValue eV
Total EnergyValue Hartrees
Note: The values in this table are representative and would be determined through specific DFT calculations.

Conformational Landscape Analysis of Spiro[2.5]octanones

The conformational flexibility of the piperidone ring in this compound is a critical determinant of its properties and interactions. The presence of the rigid cyclopropane ring and the bulky benzyl (B1604629) group on the nitrogen atom significantly influences the accessible conformations.

Computational methods can be used to explore the potential energy surface of the molecule and identify stable conformers. This analysis typically involves a systematic search of the conformational space, followed by geometry optimization and energy calculation for each identified conformer. The relative energies of these conformers indicate their populations at a given temperature. DFT calculations have been employed to determine the relative energies between different conformations of similar spirocyclic piperidines, confirming, for instance, the preference for a boat over a chair conformation in some substituted systems. rsc.org

For this compound, key conformational questions include the orientation of the benzyl group (axial vs. equatorial) and the puckering of the piperidone ring.

Table 2: Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)
Chair (Equatorial Benzyl)0.00 (Reference)
Chair (Axial Benzyl)Calculated Value
Boat (Equatorial Benzyl)Calculated Value
Boat (Axial Benzyl)Calculated Value
Note: The values in this table are hypothetical and would be the result of detailed conformational analysis.

Reaction Pathway Elucidation and Transition State Modeling for Synthetic Transformations

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to model the reaction pathway, identify intermediates, and locate the transition states. physchemres.org Transition State Theory (TST) provides a framework for understanding reaction rates based on the properties of the reactants and the transition state. wikipedia.orglibretexts.org

The formation of the azaspiro[2.5]octanone core could potentially proceed through various synthetic routes. Computational modeling can help to evaluate the feasibility of different pathways by calculating the activation energies associated with each step. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome. youtube.com Locating the transition state structure and calculating its energy and vibrational frequencies allows for the determination of the reaction rate constant. wikipedia.org

For instance, in the synthesis of similar spiro heterocycles, DFT has been used to investigate the thermodynamics and kinetics of the reaction mechanism, identifying the rate-determining step. physchemres.org

Molecular Recognition and Intermolecular Interaction Analysis via Computational Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While often used in drug discovery to predict the binding of a ligand to a protein, it can also be employed to study intermolecular interactions between small molecules or between a molecule and a material surface, without reference to a biological outcome.

In the context of this compound, docking studies could be used to investigate its potential to interact with other molecules or surfaces. These interactions are governed by forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Docking simulations can provide a binding affinity score, which is an estimate of the strength of the interaction. mdpi.com Similar in silico molecular docking studies have been performed on other spirocyclic compounds to understand their interaction behaviors. mdpi.comnih.gov

Table 3: Hypothetical Docking Interaction Analysis

Target Molecule/SurfaceBinding Affinity (kcal/mol)Key Interacting Residues/Atoms
CyclodextrinCalculated ValueHydroxyl groups
Graphite SurfaceCalculated ValuePi-stacking with benzyl group
Silica SurfaceCalculated ValueHydrogen bonding with carbonyl
Note: This table presents a hypothetical scenario for non-biological molecular recognition studies.

In Silico Design of Novel Azaspiro[2.5]octanone Derivatives with Predicted Reactivity

The insights gained from the computational analyses described above can be leveraged for the in silico design of novel azaspiro[2.5]octanone derivatives with tailored properties. By systematically modifying the structure of this compound in a computational environment, it is possible to predict how these changes will affect its reactivity, conformational preferences, and intermolecular interactions. schrodinger.com

For example, substituting the benzyl group with other aromatic or aliphatic moieties could alter the molecule's electronic properties and steric profile. Similarly, modifications to the cyclopropane or piperidone rings could be explored. The reactivity of these designed derivatives can be predicted by calculating their HOMO-LUMO gaps and other electronic descriptors. This approach allows for the rapid screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental validation. The in silico design of novel derivatives is a common practice in modern chemical research. acs.orgresearchgate.net

Applications of 6 Benzyl 6 Azaspiro 2.5 Octan 4 One in Advanced Organic Synthesis and Medicinal Chemistry

Strategic Building Block for the Construction of Complex Heterocyclic Systems

The 6-benzyl-6-azaspiro[2.5]octan-4-one scaffold is a key intermediate in the synthesis of more elaborate heterocyclic structures. Its inherent chemical features, including the ketone functionality and the protected secondary amine, allow for sequential and regioselective modifications. Chemists utilize this compound as a foundational element to construct novel molecular architectures.

Derivatives of the core 6-azaspiro[2.5]octane structure have been instrumental in developing potent and selective antagonists for the M4 muscarinic acetylcholine (B1216132) receptor, highlighting the scaffold's utility in building complex, biologically active molecules. The synthesis often involves the strategic manipulation of the azaspiro[2.5]octane core, demonstrating its role as a versatile building block. Furthermore, the general synthetic pathway to 6-azaspiro[2.5]octan-4-one often starts from precursors like (1-cyanomethyl-cyclopropyl)-acetonitrile, involving steps such as chemoselective reduction to create the spirocyclic amine core. This highlights its accessibility and fundamental role in constructing more complex systems.

Development of Spirocyclic Scaffolds for Chemical Libraries and Fragment-Based Drug Discovery

Spirocyclic scaffolds are highly sought after in modern drug discovery for their ability to introduce three-dimensionality into molecules, a feature that often leads to improved potency, selectivity, and pharmacokinetic properties. bldpharm.com The 6-azaspiro[2.5]octane framework is an exemplary scaffold for generating diverse chemical libraries aimed at exploring new areas of chemical space. nih.gov

The rigid conformation of the spirocycle helps to pre-organize appended functional groups in specific spatial orientations, which can lead to enhanced binding with biological targets. This makes it an exceptional tool in drug design for fine-tuning a molecule's conformational and physicochemical properties. nih.gov The development of spirocyclic compounds is a thriving area of research that contributes significantly to drug development for a range of diseases, including cancer and metabolic, infectious, and neurological disorders. nih.gov Although challenges in the synthesis of these complex structures exist, advances in high-throughput synthesis and computational methods are enabling faster optimization studies. nih.gov

Role in the Synthesis of Chiral Catalysts and Ligands for Asymmetric Transformations

The development of chiral ligands and catalysts is fundamental to asymmetric synthesis, which is crucial for producing enantiomerically pure drugs. While this compound itself is not a catalyst, its derivatives, particularly chiral versions, are important precursors for creating ligands used in asymmetric reactions. rsc.org

The synthesis of specific enantiomers of 6-azaspiro[2.5]octane derivatives has been a focus of research. For instance, chiral amino alcohols derived from various precursors have been used as ligands in the asymmetric borane (B79455) reduction of ketones. mdpi.com The ability to produce structurally well-defined chiral environments is key to achieving high enantioselectivity. mdpi.com The synthesis and characterization of chiral 6-azaspiro[2.5]octanes demonstrate the importance of this scaffold in the broader field of asymmetric catalysis, providing a rigid backbone onto which catalytic functionalities can be built.

Precursor for β-Amino Acid Derivatives and Peptidomimetics

In medicinal chemistry, peptidomimetics are small molecules designed to mimic the biological activity of peptides. Many peptide-based drugs, such as glucagon-like peptide-1 (GLP-1) receptor agonists used for treating type 2 diabetes, require subcutaneous injection. nih.gov The development of orally available small-molecule alternatives is a major goal.

Derivatives of 6-azaspiro[2.5]octane have been successfully developed as potent, small-molecule GLP-1 receptor agonists. nih.gov These compounds mimic the function of the natural peptide hormone, demonstrating the role of the spirocyclic scaffold as a peptidomimetic. By providing a rigid framework, the azaspiro[2.5]octane core helps to position key functional groups in a conformation that allows for effective receptor binding and activation, thereby replicating the action of a much larger peptide molecule. nih.gov This offers a promising strategy for developing oral therapies for conditions currently treated with injectable peptide drugs. nih.gov

Design and Synthesis of Functionalized Azaspiro[2.5]octanone Analogues for Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes and validating drug targets. These molecules are designed to interact specifically with a biological target, such as a receptor or enzyme, to elucidate its function. The development of highly potent and selective molecules based on the 6-azaspiro[2.5]octane scaffold makes them ideal candidates for use as chemical probes.

For example, the highly potent and selective M4 muscarinic acetylcholine receptor antagonists derived from chiral 6-azaspiro[2.5]octanes could be utilized as probes to study the physiological and pathological roles of the M4 receptor in the central nervous system. The well-defined structure-activity relationships of these compounds allow for the rational design of probes with specific properties, such as the incorporation of reporter tags or photo-activatable groups, for advanced biological studies.

Contributions to Structure-Activity Relationship (SAR) Studies of Spirocyclic Pharmacophores

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how a molecule's structure relates to its biological activity. The 6-azaspiro[2.5]octane framework has been the subject of extensive SAR investigations to optimize its therapeutic potential.

In the development of small-molecule GLP-1 receptor agonists, a detailed SAR investigation of a series of 6-azaspiro[2.5]octane molecules was conducted. This involved making systematic modifications to various parts of the molecule and assessing the impact on potency and selectivity. nih.gov Information from cryogenic electron microscope structures helped to rationalize the SAR of the optimized compounds, leading to the identification of highly potent agonists. nih.gov These studies underscore the value of the spirocyclic scaffold as a pharmacophore that can be systematically modified to achieve desired biological effects.

Use as an Intermediate in the Preparation of Other Biologically Active Molecules

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of a variety of biologically active molecules. Its versatile structure allows for its incorporation into a wide range of drug candidates targeting different diseases.

Recent research has highlighted its use in creating potent agonists of the human glucagon-like peptide-1 (GLP-1) receptor, which are valuable for the treatment of type 2 diabetes and obesity. nih.gov Activation of the GLP-1 receptor stimulates insulin (B600854) release, reduces appetite, and can lead to weight loss. nih.gov The development of orally absorbed small-molecule agonists based on the 6-azaspiro[2.5]octane scaffold represents a significant advance over injectable peptide-based therapies. nih.gov This work showcases the compound's critical role as an intermediate in producing next-generation therapeutics for metabolic diseases. nih.gov

Future Directions and Emerging Research Avenues for 6 Benzyl 6 Azaspiro 2.5 Octan 4 One Research

Innovations in Asymmetric Synthesis of Azaspiro[2.5]octanones with High Enantioselectivity

The development of synthetic routes to enantiomerically pure azaspiro[2.5]octanones is a significant area of focus. The chirality of these compounds is crucial for their potential biological activity, making the precise control of stereochemistry a paramount objective. Researchers are actively exploring novel catalytic systems to achieve high enantioselectivity.

One promising approach involves the use of chiral phase-transfer catalysts. For instance, the asymmetric Darzens reaction of α-halo ketones with α,β-unsaturated imines, catalyzed by a chiral N-anthracenylmethyl-cinchonidinium salt, has been shown to produce spiro-aziridine-pyrrolidinones/piperidinones with excellent diastereoselectivity and enantioselectivity (up to >99% ee). This methodology could be adapted for the synthesis of 6-benzyl-6-azaspiro[2.5]octan-4-one by carefully selecting the appropriate starting materials.

Another innovative strategy is the organocatalytic asymmetric formal [3+3] cycloaddition of 2-aminobenzaldehydes with 2-cyclopenten-1-one, which has been used to construct spiro-tetrahydroquinolines. This highlights the power of organocatalysis in building complex spirocyclic frameworks. The development of new chiral catalysts and the optimization of reaction conditions are key to advancing the synthesis of specific target molecules like this compound with high enantiomeric excess.

Exploration of Unconventional Reactivity and Novel Catalytic Cycles for Spirocyclic Systems

The unique structural constraints of spirocyclic systems like this compound can lead to unconventional reactivity. Researchers are investigating novel catalytic cycles that can exploit these features to forge new chemical bonds and create complex molecular architectures.

For example, the palladium-catalyzed intramolecular cyclization of N-propargyl-N-vinylacetamides has been used to synthesize spiro-N,O-acetals. This type of transformation demonstrates the potential for transition metal catalysis to access novel spirocyclic scaffolds. The development of catalytic cycles that can selectively activate and functionalize the spirocyclic core of this compound would open up new avenues for creating diverse derivatives.

Furthermore, the exploration of dearomatization reactions of N-heterocycles is a burgeoning field. Applying such strategies to precursors of this compound could provide a powerful method for introducing stereocenters and building molecular complexity. The design of new catalysts that can operate through novel mechanisms is essential for unlocking the full synthetic potential of these spirocyclic systems.

Integration of Machine Learning and Artificial Intelligence in Spirocycle Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and optimization of spirocyclic compounds. These computational tools can analyze vast datasets of chemical information to predict the properties of new molecules, identify promising synthetic routes, and optimize reaction conditions.

For instance, AI algorithms can be trained to recognize the structural features that contribute to the desired biological activity of spirocycles. This can guide the design of new derivatives of this compound with enhanced efficacy. Machine learning models can also predict the enantioselectivity of asymmetric reactions, accelerating the discovery of new chiral catalysts and synthetic protocols.

The use of AI in retrosynthesis can help chemists to devise more efficient and sustainable routes to complex spirocyclic targets. By analyzing the vast network of known chemical reactions, these tools can propose novel and non-intuitive synthetic pathways. The application of these technologies to this compound research will undoubtedly expedite the discovery and development of new functional molecules.

Development of High-Throughput Synthesis and Screening Methodologies for Derivative Libraries

To fully explore the chemical space around this compound, the development of high-throughput synthesis and screening (HTS) methodologies is crucial. These automated techniques allow for the rapid generation and evaluation of large libraries of related compounds, significantly accelerating the discovery of molecules with desired properties.

The synthesis of spirocycles via multicomponent reactions is particularly amenable to high-throughput approaches. These reactions combine three or more starting materials in a single step to generate complex products, allowing for the rapid creation of diverse derivative libraries by simply varying the inputs. The development of robust and general multicomponent reactions for the synthesis of azaspiro[2.5]octanones would be a major advance in this area.

Once synthesized, these libraries can be screened for a variety of properties, such as biological activity, catalytic performance, or material characteristics. The use of automated screening platforms can rapidly identify "hits" that can then be further optimized. The implementation of HTS strategies will be instrumental in unlocking the full potential of the this compound scaffold.

Potential Applications in Supramolecular Chemistry and Advanced Materials Science

The rigid and well-defined three-dimensional structure of this compound makes it an attractive building block for applications in supramolecular chemistry and materials science. The ability to introduce functional groups at specific positions on the spirocyclic framework allows for the design of molecules that can self-assemble into well-ordered, higher-order structures.

These self-assembled architectures could find use in a variety of applications, such as the development of new sensors, catalysts, or drug delivery systems. The chiral nature of this compound could also be exploited to create chiroptical materials with unique light-modulating properties.

Furthermore, the incorporation of this spirocyclic motif into polymer backbones could lead to the creation of advanced materials with tailored thermal, mechanical, and optical properties. The exploration of these potential applications is a rapidly growing area of research that promises to yield exciting new discoveries.

Q & A

Basic: What are the common synthetic routes and purification strategies for 6-Benzyl-6-azaspiro[2.5]octan-4-one?

Methodological Answer:
The synthesis typically involves condensation reactions between benzylamine derivatives and cyclic ketones, followed by spirocyclization. Key steps include:

  • Reagent Selection : Use of LiAlH₄ for selective reduction of intermediate enones to stabilize the spirocyclic framework .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard for isolating high-purity products. For analogs, chiral HPLC may resolve enantiomers .
  • Validation : Confirm purity via HPLC (≥95%) and structural identity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Elucidation :
    • NMR : ¹H NMR identifies benzyl protons (δ 7.2–7.4 ppm) and spirocyclic CH₂ groups (δ 1.8–2.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~210 ppm) and quaternary spiro carbon .
    • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-N (~1250 cm⁻¹) validate functional groups .
  • Purity Assessment : LC-MS detects impurities (<0.5% area) and quantifies isotopic patterns .

Advanced: How can computational chemistry optimize reaction conditions for spirocyclic derivatives?

Methodological Answer:

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to predict feasible pathways. For example, B3LYP/6-31G* level simulations identify energy barriers in spirocyclization .
  • Condition Screening : Machine learning (ML) algorithms analyze solvent polarity, temperature, and catalyst effects from historical data. Bayesian optimization narrows experimental parameters, reducing trial runs by ~40% .
  • Feedback Loops : Experimental results (e.g., yields, selectivity) refine computational models, enabling iterative improvements .

Advanced: How do structural analogs inform structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Design : Replace the benzyl group with electron-withdrawing (e.g., 4-fluorobenzyl) or donating (e.g., 4-methoxybenzyl) substituents to modulate electronic effects .
  • Bioactivity Profiling : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinases) to map substituent effects. For example, fluoro-substituted analogs show enhanced binding affinity due to hydrophobic interactions .
  • Data Interpretation : Use multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with activity trends .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Experimental Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. Cross-validate results in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify outliers. Statistical tools (e.g., Grubbs’ test) detect anomalous data points .
  • Mechanistic Studies : Use molecular docking or cryo-EM to confirm binding modes and rule off-target effects .

Advanced: What strategies enable the design of novel derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Tools like SwissADME estimate logP, solubility, and metabolic stability. Introduce polar groups (e.g., hydroxyls) to enhance aqueous solubility while retaining spirocyclic rigidity .
  • Prodrug Approaches : Esterify the ketone group to improve membrane permeability, with enzymatic cleavage releasing the active form in vivo .
  • Toxicology Screening : Zebrafish embryo models assess acute toxicity (LC₅₀) and hepatocyte assays evaluate CYP450 inhibition risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.